4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, featuring an amino group, a pentyloxy side chain, and a dihydrofuranone ring, makes it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the dihydrofuranone ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a hydroxy acid or ester.
Introduction of the pentyloxy group: This step involves the substitution of a hydroxyl group with a pentyloxy group, often using a pentyloxy halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and pentyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pentyloxy group may enhance lipophilicity and membrane permeability. The dihydrofuranone ring provides structural stability and rigidity, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-(methoxy)dihydrofuran-2(3H)-one
- 4-Amino-5-(ethoxy)dihydrofuran-2(3H)-one
- 4-Amino-5-(butoxy)dihydrofuran-2(3H)-one
Uniqueness
4-Amino-5-(pentyloxy)dihydrofuran-2(3H)-one is unique due to its specific pentyloxy side chain, which can influence its chemical reactivity and biological activity. Compared to its analogs with shorter alkoxy chains, the pentyloxy group may provide enhanced lipophilicity and potentially different pharmacokinetic properties.
Eigenschaften
Molekularformel |
C9H17NO3 |
---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-amino-5-pentoxyoxolan-2-one |
InChI |
InChI=1S/C9H17NO3/c1-2-3-4-5-12-9-7(10)6-8(11)13-9/h7,9H,2-6,10H2,1H3 |
InChI-Schlüssel |
GAPYZRGYGVVDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1C(CC(=O)O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.